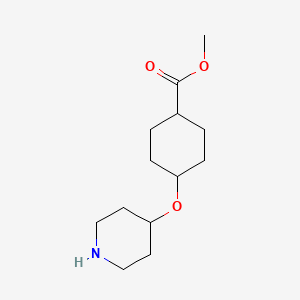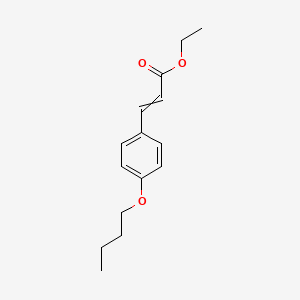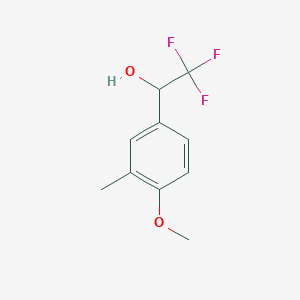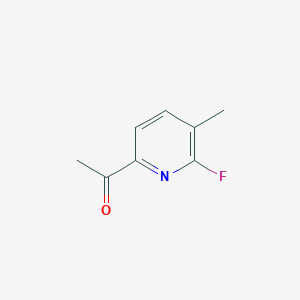
1-(6-Fluoro-5-methylpyridin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-5-methylpyridin-2-YL)ethan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom and a methyl group on the pyridine ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(6-Fluoro-5-methylpyridin-2-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-5-methylpyridine and ethanone derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Fluoro-5-methylpyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The conditions vary depending on the desired reaction and product.
Scientific Research Applications
1-(6-Fluoro-5-methylpyridin-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-5-methylpyridin-2-YL)ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Pathways Involved: The pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
1-(6-Fluoro-5-methylpyridin-2-YL)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(5-methylpyridin-2-yl)ethanone and 1-(6-methylpyridin-2-yl)ethanone.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(6-fluoro-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-4-7(6(2)11)10-8(5)9/h3-4H,1-2H3 |
InChI Key |
BAFJEJRDJWPSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11721786.png)
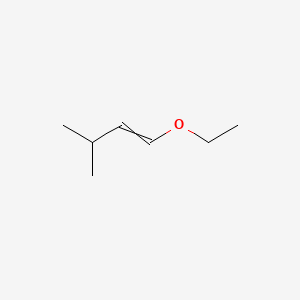

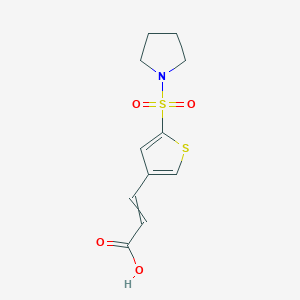
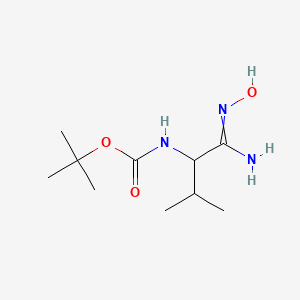
![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)

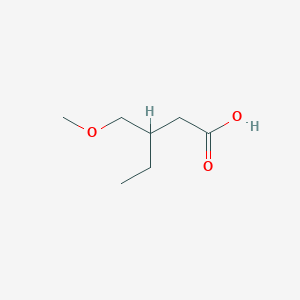
![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)
